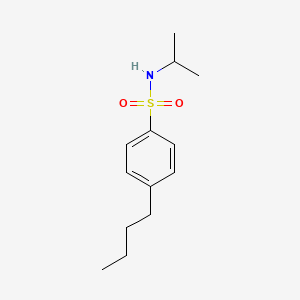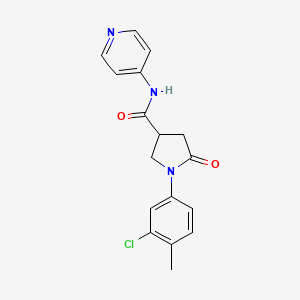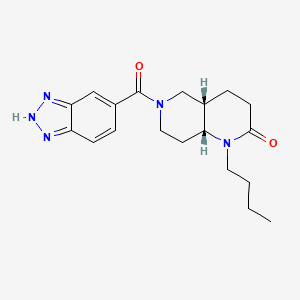![molecular formula C15H22N2O3 B5428465 ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate](/img/structure/B5428465.png)
ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate, also known as EMA, is a chemical compound that belongs to the class of piperazine derivatives. EMA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Wirkmechanismus
The exact mechanism of action of ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has been shown to bind to the serotonin transporter, inhibiting the reuptake of serotonin and leading to an increase in its concentration in the synaptic cleft. This effect is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate has several advantages for lab experiments, including its ease of synthesis and relatively low cost. It also exhibits high potency and selectivity for its target receptors, making it a useful tool for studying various biological processes. However, this compound has some limitations, including its relatively short half-life and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate. One area of focus is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another direction is the investigation of the structure-activity relationship of this compound and its derivatives, which may lead to the development of more potent and selective compounds. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising chemical compound with significant potential for various applications in medicinal chemistry, pharmacology, and drug discovery. Its ease of synthesis, high potency, and selectivity make it a useful tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
Ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate can be synthesized by the reaction of 3-methoxyaniline with ethyl chloroacetate in the presence of sodium hydride and N,N-dimethylformamide. The resulting intermediate is then reacted with piperazine to yield this compound. The synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. This compound has also been evaluated for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-20-15(18)12-16-7-9-17(10-8-16)13-5-4-6-14(11-13)19-2/h4-6,11H,3,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGUFNFCFSOBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(tert-butylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5428386.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5428387.png)
![dimethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]terephthalate](/img/structure/B5428391.png)

![5-pyrazolo[1,5-a]pyridin-7-ylpyrimidin-2-amine](/img/structure/B5428401.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5428405.png)
![ethyl 4-({[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate](/img/structure/B5428420.png)
![(4aS*,8aR*)-1-isobutyl-6-[N-(2-methoxyethyl)-N-methylglycyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5428447.png)
![2-ethyl-6-[4-(4-methylpiperazin-1-yl)pentanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5428450.png)

![7-[(1-allyl-1H-pyrazol-4-yl)methyl]-4-(2,5-dihydro-1H-pyrrol-1-yl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5428467.png)


